3,5-Bis(1-naphthyl)-1-bromobenzene
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Overview
Description
3,5-Bis(1-naphthyl)-1-bromobenzene is an organic compound characterized by the presence of two naphthyl groups attached to a bromobenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(1-naphthyl)-1-bromobenzene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of 1-naphthylboronic acid: This is synthesized from 1-bromonaphthalene using standard methods.
Coupling Reaction: The 1-naphthylboronic acid is then coupled with 3,5-dibromobenzene in the presence of a palladium catalyst and a base, such as potassium carbonate, under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Suzuki–Miyaura coupling reactions can be applied. These methods typically involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(1-naphthyl)-1-bromobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The naphthyl groups can undergo oxidation to form quinones or reduction to form dihydronaphthalenes.
Coupling Reactions: Further coupling reactions can be performed to introduce additional aromatic groups.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate boronic acids.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Substituted Derivatives: Depending on the substituent introduced in substitution reactions.
Oxidized or Reduced Forms: Depending on the specific oxidation or reduction conditions applied.
Scientific Research Applications
3,5-Bis(1-naphthyl)-1-bromobenzene has several applications in scientific research:
Materials Science: Used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: Serves as a building block for more complex organic molecules.
Pharmaceutical Research:
Mechanism of Action
The mechanism by which 3,5-Bis(1-naphthyl)-1-bromobenzene exerts its effects is primarily through its ability to participate in various chemical reactions. The bromine atom acts as a leaving group in substitution reactions, while the naphthyl groups provide stability and electronic properties that facilitate these reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(1-naphthyl)benzene: Similar structure but with three naphthyl groups attached to a benzene core.
3,5-Bis(2-naphthyl)-1-bromobenzene: Similar structure but with 2-naphthyl groups instead of 1-naphthyl groups.
Uniqueness
3,5-Bis(1-naphthyl)-1-bromobenzene is unique due to the specific positioning of the naphthyl groups and the presence of a bromine atom, which provides distinct reactivity and electronic properties compared to its analogs.
Properties
IUPAC Name |
1-(3-bromo-5-naphthalen-1-ylphenyl)naphthalene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17Br/c27-22-16-20(25-13-5-9-18-7-1-3-11-23(18)25)15-21(17-22)26-14-6-10-19-8-2-4-12-24(19)26/h1-17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONAXDUZMZACEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)Br)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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